4-(Methylsulfonyl)-1-naphthaldehyde
Description
Contextualization within Naphthalene (B1677914) Chemistry and Sulfonyl Aromatic Systems
4-(Methylsulfonyl)-1-naphthaldehyde is structurally situated at the intersection of two significant classes of organic compounds: naphthalenes and sulfonyl aromatics. Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, provides a rigid and electronically rich scaffold. The position of substituents on the naphthalene ring system significantly influences the molecule's properties and reactivity.
The presence of a methylsulfonyl (-SO2CH3) group at the 4-position of the naphthalene ring is a key feature. Sulfones are known for their high polarity and the strong electron-withdrawing nature of the sulfonyl group. This has a profound impact on the electronic properties of the naphthalene system, influencing its reactivity in various chemical transformations. The methylsulfonyl group can modulate the electron density of the aromatic rings, affecting substitution patterns and the reactivity of other functional groups attached to the ring.
Strategic Importance of Aldehyde Functionality in Organic Transformations
The aldehyde group (-CHO) at the 1-position of the naphthalene ring is of paramount strategic importance in synthetic organic chemistry. Aldehydes are highly versatile functional groups that can participate in a wide array of chemical reactions. The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack, making it a gateway for the construction of more complex molecular architectures.
Key transformations involving the aldehyde group include its oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. The reactivity of the naphthaldehyde is further influenced by the electronic effects of the methylsulfonyl group.
Evolution of Research Trajectories Pertaining to this compound
Specific research dedicated exclusively to this compound appears to be in its nascent stages, with limited dedicated studies available in publicly accessible scientific literature. However, the existence of the compound is confirmed by its Chemical Abstracts Service (CAS) number, 282728-19-2, and its availability from chemical suppliers. chemenu.com
Current understanding is largely extrapolated from research on analogous compounds. For instance, studies on the C-H sulfonylation of 1-naphthaldehyde (B104281) demonstrate the feasibility of introducing sulfonyl groups onto the naphthalene ring. nih.gov Research into the synthesis and properties of other sulfonyl-containing aromatic aldehydes, such as 4-(methylsulfonyl)benzaldehyde (B46332), also provides valuable insights into the expected chemical behavior of this compound. sigmaaldrich.comnih.gov Future research will likely focus on the development of efficient synthetic routes to this compound and the exploration of its utility as a building block in the synthesis of novel materials and biologically active molecules.
Scope and Academic Significance of Current Investigations
While direct investigations are not widespread, the academic significance of this compound lies in its potential as a versatile intermediate in organic synthesis. The combination of the naphthaldehyde platform with the modulating effect of the methylsulfonyl group could enable the synthesis of novel compounds with interesting photophysical, electronic, or pharmacological properties.
Chemical and Physical Data
| Property | Value |
| IUPAC Name | 4-(Methylsulfonyl)naphthalene-1-carbaldehyde |
| CAS Number | 282728-19-2 chemenu.com |
| Molecular Formula | C12H10O3S chemenu.com |
| Molecular Weight | 234.27 g/mol chemenu.com |
| Purity | 97% chemenu.com |
Structure
3D Structure
Properties
Molecular Formula |
C12H10O3S |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
4-methylsulfonylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O3S/c1-16(14,15)12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-8H,1H3 |
InChI Key |
PRQJKHJYFXTZIL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 4 Methylsulfonyl 1 Naphthaldehyde
Retrosynthetic Analysis and Precursor Chemistry
Synthesis of Key Intermediates Bearing Sulfonyl and Naphthalene (B1677914) Moieties
The successful synthesis of the target compound hinges on the efficient preparation of key intermediates. One such critical intermediate is 1-(methylsulfonyl)naphthalene . A common route to analogous aryl sulfones involves a multi-step process starting from a sulfonyl chloride. google.com For instance, naphthalene can be sulfonated and then converted to 1-naphthalenesulfonyl chloride. This intermediate can then be reduced to the corresponding sulfinate and subsequently methylated to yield 1-(methylsulfonyl)naphthalene.
Another important class of intermediates includes those where the sulfur functionality is already in place before the final formylation step. For example, the synthesis of 4-bromo-1-(methylsulfonyl)naphthalene could serve as a precursor for introducing the aldehyde via a halogen-metal exchange followed by quenching with a formylating agent.
The synthesis of related naphthalene-methylsulfonyl compounds has been reported in the context of creating molecules with potential biological activity. nih.gov These syntheses often involve building the sulfonyl group onto a pre-existing naphthalene ring system. nih.govcore.ac.uk
Strategic Approaches to Introduce the Aldehyde Functionality
Several established methods exist for the introduction of an aldehyde group onto an aromatic ring, which can be adapted for the synthesis of 4-(Methylsulfonyl)-1-naphthaldehyde. orgsyn.org The choice of method depends on the nature of the substituents already present on the naphthalene ring, as the methylsulfonyl group is strongly deactivating.
Vilsmeier-Haack Reaction: This reaction uses a phosphorus oxychloride and a formamide (B127407) (like N,N-dimethylformamide, DMF) to generate an electrophilic iminium species (the Vilsmeier reagent) that can formylate activated aromatic rings. wikipedia.org While the methylsulfonyl group deactivates the ring, the polycyclic nature of naphthalene might still permit reaction under harsh conditions.
Formylation via Organometallic Intermediates: A powerful strategy involves the creation of a nucleophilic naphthalene species. For example, starting with a halogenated precursor like 4-bromo-1-(methylsulfonyl)naphthalene, a Grignard reagent or an organolithium species can be formed. This nucleophile can then react with an electrophilic formylating agent such as DMF to generate the aldehyde after hydrolysis.
Oxidation of a Methyl Group: If an intermediate such as 1-methyl-4-(methylsulfonyl)naphthalene were available, the methyl group at the 1-position could be oxidized to an aldehyde using various reagents, including selenium dioxide. orgsyn.org
Modern Catalytic Methods: Recent advancements have focused on the direct, regioselective synthesis of 1-naphthaldehyde (B104281) derivatives using transition metal catalysis, such as indium(III)-catalyzed annulation of alkynes. acs.orgacs.org These methods offer high efficiency and control over the position of the aldehyde group. acs.orgacs.org
Mechanistic Pathways of Formation
Understanding the mechanistic underpinnings of the chosen synthetic reactions is crucial for optimizing conditions and predicting outcomes. While specific mechanistic studies for this compound are not available, the pathways can be inferred from well-studied analogous reactions. researchgate.net
Elucidation of Rate-Determining Steps and Transition States in Syntheses
In a typical electrophilic aromatic substitution, such as a Vilsmeier-Haack formylation, the mechanism involves two main stages. First is the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The second stage is the nucleophilic attack of the naphthalene π-electron system on this electrophile. This attack disrupts the aromaticity of the ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. The formation of this high-energy intermediate is typically the rate-determining step of the reaction. The final step is the rapid deprotonation to restore aromaticity and subsequent hydrolysis to yield the aldehyde.
For syntheses involving the oxidation of a methylthio precursor, the mechanism involves the sequential addition of oxygen atoms to the sulfur center. The rate-determining step would depend on the specific oxidant used, but it generally involves the initial attack on the electron-rich sulfur atom.
Influence of Catalysis on Reaction Efficacy and Selectivity
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be inefficient or non-selective.
Lewis Acid Catalysis: Lewis acids like indium triflate (In(OTf)₃) are instrumental in annulation reactions that construct the naphthalene ring system itself. acs.orgacs.org They function by activating substrates and facilitating cyclization events. In other methods, such as formylation with dichloromethyl methyl ether, a Lewis acid like tin(IV) chloride (SnCl₄) is required to generate the reactive electrophile. orgsyn.org
Transition Metal Catalysis: Palladium, rhodium, and nickel catalysts are widely used for C-H functionalization and cross-coupling reactions. thieme-connect.comresearchgate.net A strategy for synthesizing the target molecule could involve a palladium-catalyzed cross-coupling to form the C-S bond or a directed C-H activation to install the aldehyde group. acs.orgresearchgate.net For example, the carbonyl group of an amide can direct a catalyst to functionalize a specific C-H bond, a strategy that offers high regioselectivity. anr.fr
Organocatalysis: Certain transformations, such as the benzannulation of arylacetaldehydes with alkynes, can be catalyzed by strong Brønsted acids like triflimide (HNTf₂), offering a metal-free alternative for constructing the naphthalene skeleton. researchgate.net
Optimization of Reaction Parameters and Yield Enhancement in Research Scale
The transition from a theoretical synthetic plan to a practical laboratory procedure requires careful optimization of reaction parameters to maximize yield and purity. nih.gov This involves systematically adjusting variables such as temperature, solvent, reactant concentration, and catalyst loading. researchgate.netdiva-portal.org
For the synthesis of this compound, a key step to optimize would be the formylation of 1-(methylsulfonyl)naphthalene. Given the deactivating nature of the sulfonyl group, forcing conditions might be necessary. An optimization study might explore high-boiling point solvents, various Lewis acid catalysts, and a range of temperatures.
Below is a hypothetical data table illustrating the optimization of a Vilsmeier-Haack formylation of 1-(methylsulfonyl)naphthalene.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1,2-Dichloroethane | 80 | 24 | 15 |
| 2 | 1,2-Dichloroethane | 100 | 24 | 25 |
| 3 | N-Methyl-2-pyrrolidone (NMP) | 100 | 12 | 40 |
| 4 | N-Methyl-2-pyrrolidone (NMP) | 120 | 12 | 55 |
| 5 | N-Methyl-2-pyrrolidone (NMP) | 120 | 24 | 52 (decomposition observed) |
This iterative process, where one parameter is changed at a time, allows researchers to identify the optimal conditions for a given transformation, balancing reaction rate and conversion against potential side reactions or product degradation. researchgate.net Continuous flow chemistry is also emerging as a powerful tool for optimization, allowing for rapid screening of conditions and providing precise control over parameters like reaction time and temperature, which can lead to significantly improved yields. diva-portal.org
Exploration of Sustainable Synthetic Routes for this compound
The principles of green chemistry are increasingly being integrated into the synthesis of complex aromatic compounds like this compound. These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. Research in this area is exploring alternative energy sources, greener solvents, and innovative catalytic systems to develop more sustainable synthetic protocols.
One promising approach involves the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced byproduct formation in shorter timeframes compared to conventional heating methods. researchgate.netorganic-chemistry.org For the synthesis of sulfonamide derivatives, which share a key functional group with the target molecule, microwave-assisted methods have proven to be highly effective, offering improved yields and much shorter reaction times. nih.gov
Another key aspect of sustainable synthesis is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives. Water, for instance, is being explored as a "green" solvent for the synthesis of sulfonamides, demonstrating that effective synthesis can be achieved while minimizing the environmental footprint. nih.gov In some cases, solvent-free reaction conditions have been successfully implemented, further reducing waste and simplifying product purification. organic-chemistry.orgresearchgate.netresearchgate.net Such an approach, potentially coupled with microwave irradiation, presents a viable path toward a greener synthesis of this compound.
The development of eco-friendly catalytic systems is also a cornerstone of sustainable synthesis. For instance, the use of reusable dehydrating agents like neutral alumina (B75360) (Al2O3) has been shown to be effective in the catalyst-free synthesis of N-sulfonylimines, a related class of compounds. rsc.org This avoids the use of hazardous and often stoichiometric reagents. Furthermore, the use of readily available and non-toxic bases like potassium carbonate (K2CO3) in aqueous media has been demonstrated for the efficient synthesis of sulfonamide derivatives. nih.govnih.gov
A potential sustainable route to this compound could involve the oxidation of a precursor such as 4-(methylthio)-1-naphthaldehyde. Green oxidation methods, perhaps utilizing a recyclable catalyst and a benign oxidant like hydrogen peroxide in a green solvent, could be a key step. The subsequent formylation to introduce the aldehyde group could then be achieved using techniques that avoid harsh reagents and minimize waste streams.
The following table summarizes potential sustainable approaches applicable to the synthesis of this compound, based on findings from related syntheses.
| Green Chemistry Approach | Technique/Reagent | Potential Advantages |
| Alternative Energy Source | Microwave Irradiation | Reduced reaction times, increased yields, fewer byproducts. researchgate.netorganic-chemistry.orgnih.govnih.gov |
| Greener Solvents | Water, Polyethylene Glycol (PEG) | Reduced toxicity and environmental impact, potential for simplified workup. nih.govsci-hub.se |
| Solvent-Free Conditions | Neat reaction mixtures | Elimination of solvent waste, simplified purification, potential for higher throughput. organic-chemistry.orgresearchgate.netresearchgate.net |
| Eco-Friendly Catalysis | Reusable dehydrating agents (e.g., Al2O3), mild bases (e.g., K2CO3) | Reduced catalyst waste, avoidance of toxic reagents, improved atom economy. nih.govrsc.orgnih.gov |
Detailed research into the direct application of these sustainable methodologies for the synthesis of this compound is an active area of investigation. The findings from analogous reactions strongly suggest that the adoption of such green chemistry principles can lead to more efficient, cost-effective, and environmentally friendly production of this important chemical compound.
Mechanistic Investigations into the Reactivity and Transformations of 4 Methylsulfonyl 1 Naphthaldehyde
Nucleophilic Addition Reactions at the Aldehyde Carbonyl Center
The aldehyde functional group in 4-(methylsulfonyl)-1-naphthaldehyde is a primary site for nucleophilic attack. The presence of the strongly electron-withdrawing methylsulfonyl group at the para position enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.
Addition-Elimination Processes and Intermediate Characterization
Nucleophilic addition to the aldehyde can be followed by an elimination step, a process known as addition-elimination or condensation. chemguide.co.uklibretexts.org A classic example is the reaction with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), to form the corresponding hydrazone. chemguide.co.uklibretexts.org This reaction typically proceeds through a tetrahedral intermediate which then eliminates a molecule of water. libretexts.org The general mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by proton transfer and subsequent dehydration. chemguide.co.ukyoutube.com
The reaction can be generalized as follows:
Step 1: Nucleophilic Addition. The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. youtube.com
Step 2: Elimination. The intermediate, often after protonation of the hydroxyl group, eliminates a small molecule, such as water, to form a new double bond.
Asymmetric Induction in Carbonyl Additions
The field of asymmetric catalysis has seen significant advancements, with organocatalysis emerging as a powerful tool for enantioselective transformations. youtube.com In the context of aldehydes, chiral catalysts, such as proline and its derivatives, can be employed to induce stereoselectivity in nucleophilic addition reactions. youtube.com These catalysts can form chiral enamines or iminium ions in situ, which then react with nucleophiles in a stereocontrolled manner. youtube.com While specific studies on the asymmetric induction in carbonyl additions to this compound are not extensively detailed in the provided results, the general principles of asymmetric organocatalysis are applicable. youtube.com The formation of a chiral enamine intermediate with a secondary amine catalyst, for instance, can create a stereochemically defined environment for the subsequent nucleophilic attack. youtube.com
Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring System
The electronic properties of the naphthalene ring in this compound are significantly modulated by the two electron-withdrawing substituents. This influences the regioselectivity and feasibility of both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: Regioselectivity and Deactivation by Substituents
Both the aldehyde and the methylsulfonyl groups are deactivating and meta-directing in electrophilic aromatic substitution (SEAr) reactions on a benzene (B151609) ring. wikipedia.orgdalalinstitute.com In the case of naphthalene, which is generally more reactive than benzene, substitution patterns can be more complex. libretexts.org The 1-position of naphthalene is typically the most reactive towards electrophiles. libretexts.org However, the presence of the deactivating aldehyde and methylsulfonyl groups at the 1- and 4-positions, respectively, will significantly reduce the electron density of the ring system, making electrophilic substitution challenging.
The deactivating nature of the sulfonyl group arises from its strong inductive electron-withdrawing effect. scielo.org.mx Any electrophilic attack would proceed through a high-energy arenium ion intermediate, which is destabilized by the electron-withdrawing substituents. dalalinstitute.com
Nucleophilic Aromatic Substitution Enabled by Sulfonyl Group Activation
The presence of strong electron-withdrawing groups, such as a sulfonyl group, can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgmasterorganicchemistry.com This type of reaction is particularly favored when the electron-withdrawing group is positioned ortho or para to a good leaving group. wikipedia.orglibretexts.org In the case of this compound, while the aldehyde is not a typical leaving group, the sulfonyl group significantly lowers the electron density of the naphthalene ring, making it more susceptible to nucleophilic attack.
The SNAr mechanism generally proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgmasterorganicchemistry.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. wikipedia.orglibretexts.org While direct displacement of the aldehyde or methylsulfonyl group is unlikely under typical SNAr conditions, the activation provided by the sulfonyl group could facilitate substitution of other potential leaving groups on the naphthalene ring.
Redox Chemistry and Associated Transformations
The aldehyde functional group in this compound can undergo both oxidation and reduction.
Oxidation: Aldehydes can be readily oxidized to carboxylic acids using a variety of oxidizing agents.
Reduction: The carbonyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The mechanism of reduction with hydrides involves the nucleophilic attack of a hydride ion on the carbonyl carbon. youtube.com
The methylsulfonyl group is generally stable under these conditions. However, under more forcing reductive conditions, the C-S bond could potentially be cleaved.
Oxidation of the Aldehyde to Carboxylic Acid Derivatives
The aldehyde functional group in this compound is susceptible to oxidation to the corresponding carboxylic acid, 4-(methylsulfonyl)-1-naphthoic acid. This transformation is a fundamental process in organic synthesis and can be achieved using a variety of oxidizing agents. The strong electron-withdrawing nature of the methylsulfonyl group at the 4-position influences the reactivity of the aldehyde, making it more susceptible to nucleophilic attack, which is often a key step in oxidation reactions.
Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be employed for this purpose. The reaction with potassium permanganate, for instance, would likely proceed in a basic or neutral aqueous solution. The permanganate ion attacks the aldehyde, leading to a manganate (B1198562) ester intermediate, which subsequently collapses to form the carboxylate salt. Acidic workup then yields the final carboxylic acid product.
A plausible reaction scheme for the oxidation of this compound to 4-(methylsulfonyl)-1-naphthoic acid is presented below.
Table 1: Plausible Reaction Scheme for the Oxidation of this compound
| Reactant | Reagents | Product |
| This compound | 1. KMnO₄, NaOH, H₂O2. H₃O⁺ | 4-(Methylsulfonyl)-1-naphthoic acid |
Reduction of the Aldehyde to Alcohols and Subsequent Transformations
The reduction of the aldehyde group in this compound to a primary alcohol, (4-(methylsulfonyl)naphthalen-1-yl)methanol, is a standard and highly efficient transformation. This is typically accomplished using hydride-based reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is generally preferred for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups.
The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate. In a protic solvent like methanol (B129727) or ethanol, the alkoxide is then protonated to yield the primary alcohol.
The resulting alcohol, (4-(methylsulfonyl)naphthalen-1-yl)methanol, is a versatile intermediate for further synthetic transformations. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, allowing for subsequent nucleophilic substitution reactions. Alternatively, it can be used in esterification or etherification reactions to introduce a wide range of functional groups.
The general reactivity for the reduction of aldehydes is well-documented. While a specific experimental procedure for this compound was not found in the provided search results, the reaction is expected to proceed smoothly under standard conditions.
Table 2: Expected Reaction for the Reduction of this compound
| Reactant | Reagent | Product |
| This compound | NaBH₄, CH₃OH | (4-(Methylsulfonyl)naphthalen-1-yl)methanol |
Cycloaddition Reactions and Pericyclic Processes Involving the Naphthalene Moiety
The naphthalene core of this compound can, in principle, participate in cycloaddition reactions, most notably the Diels-Alder reaction. However, the inherent aromaticity of the naphthalene system presents a significant thermodynamic barrier to such reactions, as they would lead to a loss of aromatic stabilization. Consequently, Diels-Alder reactions with naphthalene typically require harsh conditions or specific activation methods.
The presence of the electron-withdrawing methylsulfonyl group and the aldehyde group further deactivates the naphthalene ring towards [4+2] cycloaddition with electron-deficient dienophiles. For a successful Diels-Alder reaction, the naphthalene moiety would need to react with a highly reactive dienophile.
Recent research has shown that the typically inert nature of naphthalenes in pericyclic reactions can be overcome through photochemical methods. For instance, the ortho photocycloaddition of 1-naphthaldehyde (B104281) has been achieved in the presence of a Lewis acid, which alters the typical photochemical behavior and facilitates a visible light-mediated cycloaddition at the arene core. This suggests that under specific catalytic or photochemical conditions, this compound might undergo cycloaddition reactions.
While direct experimental evidence for cycloaddition reactions involving this compound is scarce, the general principles suggest that such transformations would be challenging but potentially achievable through modern synthetic methodologies like photochemistry or catalysis.
Radical-Mediated Processes and Electron Transfer Reactions
The study of radical-mediated processes involving this compound offers another avenue for its chemical transformation. The naphthalene ring system is known to react with radicals. For example, the OH radical-initiated reaction of naphthalene in the gas phase has been studied and is known to lead to the formation of products like 2-formylcinnamaldehyde. This indicates that the aromatic core can be susceptible to radical attack.
The electron-withdrawing methylsulfonyl group would influence the regioselectivity of any radical addition to the naphthalene ring. Furthermore, the aldehyde group itself can participate in radical reactions. For instance, under certain conditions, an acyl radical could be generated from the aldehyde, which could then engage in various intra- or intermolecular reactions.
Electron transfer reactions are also a possibility. The extended π-system of the naphthalene ring, coupled with the electron-withdrawing substituent, could allow for the formation of radical ions under suitable electrochemical or photochemical conditions. These radical ions would exhibit unique reactivity patterns, potentially leading to dimerization, cyclization, or other novel transformations.
While specific research on the radical-mediated processes of this compound is not detailed in the provided search results, the known reactivity of naphthalenes and aldehydes in radical reactions suggests a rich and complex chemistry awaiting exploration.
Strategic Derivatization and Functional Group Interconversions of 4 Methylsulfonyl 1 Naphthaldehyde
Synthesis of Imine, Hydrazone, and Oxime Derivatives: Utility in Ligand Design and Intermediate Synthesis
The aldehyde functionality of 4-(methylsulfonyl)-1-naphthaldehyde serves as a prime site for condensation reactions with various nitrogen-based nucleophiles. These reactions are typically straightforward, involving the reaction of the aldehyde with a primary amine, hydrazine (B178648), or hydroxylamine (B1172632), often with acid or base catalysis, to yield the corresponding imine (Schiff base), hydrazone, or oxime. The electron-withdrawing nature of the methylsulfonyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, often facilitating these condensation reactions.
Imines, hydrazones, and oximes are not merely simple derivatives; they are pivotal intermediates and final products in their own right. The nitrogen and, in some cases, oxygen atoms in these new functional groups can act as donor sites, making them valuable components in the design of polydentate ligands for coordination chemistry. Furthermore, these derivatives can serve as stable intermediates that can be carried through multi-step syntheses or can participate in further reactions, such as cyclizations or rearrangements. Hydrazones, for instance, are key intermediates in the Wolff-Kishner reduction and can be readily converted into a variety of other functional groups. researchgate.netnih.gov
The general synthesis for these derivatives is outlined below:
Imines: Reaction of this compound with a primary amine (R-NH₂).
Hydrazones: Reaction with hydrazine (H₂N-NH₂) or a substituted hydrazine/hydrazide (e.g., R-NH-NH₂). wikipedia.orgtcichemicals.com
Oximes: Reaction with hydroxylamine (H₂N-OH).
| Derivative | Reagent | Typical Conditions | Product |
| Imine | Aniline | Ethanol, Acetic Acid (cat.), Reflux | N-(4-(methylsulfonyl)naphthalen-1-yl)methylene)aniline |
| Hydrazone | Hydrazine Hydrate | Methanol (B129727), Reflux | (4-(methylsulfonyl)naphthalen-1-yl)methanehydrazone |
| Oxime | Hydroxylamine HCl | Pyridine, Ethanol, Reflux | This compound oxime |
This table presents representative, generalized reaction conditions for the formation of imine, hydrazone, and oxime derivatives from an aromatic aldehyde like this compound.
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) for π-System Extension
To extend the conjugated π-system of the naphthalene (B1677914) core, olefination reactions are paramount. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most powerful methods for converting the aldehyde group of this compound into an alkene. organic-chemistry.orgorganic-chemistry.org
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to react with the aldehyde. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (where the R group on the ylide is alkyl) typically lead to (Z)-alkenes, while stabilized ylides (where R is an electron-withdrawing group like an ester or ketone) generally yield (E)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. organic-chemistry.orgwikipedia.org These carbanions are generally more nucleophilic than the corresponding Wittig reagents and react readily with aldehydes. A significant advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene. conicet.gov.ar Additionally, the phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.org
Both reactions provide a robust platform for creating new C-C double bonds, enabling the synthesis of stilbene-like structures and other extended conjugated systems from this compound.
| Reaction | Reagent Type | Typical Base | Predominant Product Stereochemistry |
| Wittig | (Triphenylphosphoranylidene)acetate | (none, stabilized ylide) | (E)-alkene |
| Wittig | Methyltriphenylphosphonium bromide | n-Butyllithium | (Z)-alkene (for non-terminal) |
| HWE | Triethyl phosphonoacetate | Sodium Hydride (NaH) | (E)-alkene |
This table outlines the expected outcomes for olefination reactions performed on this compound based on established principles of the Wittig and HWE reactions.
Cross-Coupling Reactions at the Naphthalene Core (e.g., Suzuki-Miyaura, Sonogashira, Heck)
While the aldehyde group is the most apparent reactive site, the naphthalene core itself offers opportunities for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. These reactions are not performed directly on this compound but on a halogenated precursor, such as a bromo- or iodo-substituted derivative (e.g., x-bromo-4-(methylsulfonyl)-1-naphthaldehyde). The synthesis of the final target would typically involve introducing the halide, performing the cross-coupling, and then, if necessary, converting a precursor group into the aldehyde.
Suzuki-Miyaura Coupling: This reaction couples the organohalide with an organoboron species (like a boronic acid or ester) to form a C(sp²)-C(sp²) bond, ideal for creating biaryl compounds. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction requires a palladium catalyst and a base to activate the boronic acid. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the organohalide with a terminal alkyne. It typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgnih.govyoutube.com
Heck Reaction: This reaction couples the organohalide with an alkene to form a new, more substituted alkene (a C(sp²)-C(sp²) bond). organic-chemistry.orgwikipedia.orglibretexts.orgapexmolecular.com
These powerful reactions allow for the introduction of diverse aryl, alkynyl, or vinyl substituents onto the naphthalene skeleton, dramatically increasing molecular complexity.
| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura | Arylboronic acid | Naphthyl-Aryl | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Sonogashira | Terminal alkyne | Naphthyl-Alkynyl | Pd(PPh₃)₂Cl₂, CuI, Amine Base |
| Heck | Alkene (e.g., Styrene) | Naphthyl-Vinyl | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |
This table summarizes major cross-coupling reactions applicable to a halogenated precursor of this compound.
Manipulations of the Methylsulfonyl Group: Oxidation, Reduction, and Displacement Reactions
The methylsulfonyl (-SO₂CH₃) group is known for its high stability and strong electron-withdrawing capacity. While often retained in the final product to modulate electronic properties, it can also be manipulated or used as a leaving group under specific conditions.
Oxidation: The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6), making it inert to further oxidation.
Reduction: The C-S bond of an aryl methyl sulfone can be cleaved under reductive conditions. This desulfonylation can be achieved using potent reducing agents or, more recently, through transition-metal catalysis. For example, cobalt-catalyzed methods using alkylmagnesium reagents have been shown to reduce aryl sulfones to the corresponding arenes, effectively replacing the -SO₂CH₃ group with a hydrogen atom. researchgate.netresearchgate.net
Displacement: The methylsulfonyl group can function as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, particularly when the naphthalene ring is sufficiently activated by other electron-withdrawing groups or in specific heterocyclic systems. rsc.orgrsc.org For instance, it has been demonstrated that methylsulfonyl groups on pyrimidine (B1678525) rings can be displaced by phenoxide nucleophiles. rsc.orgnih.gov This allows for the formation of new C-O or C-N bonds at the position of the sulfone.
| Transformation | Reagent/Catalyst | Product Type |
| Reductive Desulfonylation | Co(IPr)/Alkylmagnesium Bromide | Naphthalene (H replaces SO₂CH₃) |
| Nucleophilic Displacement (SₙAr) | Sodium Phenoxide (NaOAr) | Naphthyl Ether (ArO replaces SO₂CH₃) |
This table shows potential transformations of the methylsulfonyl group based on modern synthetic methods.
Cascade Reactions and Tandem Processes Utilizing Multiple Reactive Sites
The bifunctional nature of this compound, possessing both an electrophilic aldehyde and an activatable naphthalene ring system, makes it a candidate for cascade or tandem reactions. These processes, where multiple bonds are formed in a single operation without isolating intermediates, offer significant gains in synthetic efficiency. youtube.comrsc.org
A hypothetical cascade could be initiated at the aldehyde. For example, a Knoevenagel or aldol (B89426) condensation with a suitable partner could generate a new intermediate in situ. This intermediate, containing a newly formed reactive site, could then undergo an intramolecular cyclization. If the condensation partner contains a nucleophile, it could potentially attack an electrophilic position on the naphthalene ring, a process that might be facilitated by the electronic influence of the sulfonyl group.
Alternatively, a tandem process could involve the sequential reaction of the two different functional sites. For instance, a multifunctional reagent could first react with the aldehyde, followed by a catalyst-driven reaction at another position on the ring. The design of such processes requires careful selection of reagents and conditions to ensure compatibility and control the reaction sequence. acs.org While specific examples for this compound are not prominent, the principles of tandem catalysis suggest a rich field for potential synthetic exploration. nih.govosti.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure of this compound.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the aldehyde proton (likely at a downfield chemical shift, ~10 ppm), and the methyl protons of the sulfonyl group (around 3 ppm). The ¹³C NMR spectrum will display signals for the carbonyl carbon of the aldehyde, the carbons of the naphthalene ring, and the methyl carbon of the sulfonyl group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl and aldehyde groups.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. For this compound, COSY would be instrumental in establishing the connectivity between adjacent protons on the naphthalene ring, allowing for the assignment of the aromatic spin systems. researchgate.netyoutube.comyoutube.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is vital for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the aldehyde proton signal will correlate with the aldehyde carbon signal. researchgate.netyoutube.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations for this compound would include the correlation of the aldehyde proton to the carbon atom at position 1 of the naphthalene ring, and the methyl protons of the sulfonyl group to the carbon at position 4. researchgate.netyoutube.comyoutube.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, irrespective of their bonding connectivity. libretexts.orgyoutube.com This is especially useful for determining the stereochemistry and conformation of molecules. In the case of this compound derivatives with stereocenters, or for studying the preferred conformation of the sulfonyl group relative to the naphthalene ring, NOESY would be a key technique. libretexts.orgresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar compounds and general NMR principles.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde H | ~10.2 | - |
| Aldehyde C | - | ~193.0 |
| Naphthalene H | 7.5 - 9.2 | - |
| Naphthalene C | - | 124.0 - 140.0 |
| Methyl H | ~3.1 | - |
| Methyl C | - | ~44.5 |
Solid-State NMR for Polymorph Characterization
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. nih.govnih.govjeol.com Unlike solution NMR, ssNMR provides information about the molecule in its solid-state environment, where different crystal packing can lead to distinct spectra. nih.govnih.govjeol.com For this compound, which may exhibit polymorphism, ¹³C cross-polarization magic angle spinning (CP/MAS) ssNMR would be the technique of choice. Each polymorph would be expected to give a unique ¹³C ssNMR spectrum with different chemical shifts and peak multiplicities, reflecting the different molecular conformations and intermolecular interactions in the crystal lattice. nih.govnih.govjeol.com
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a cornerstone of molecular analysis, providing information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This allows for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₀O₃S), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS, thereby confirming the molecular formula.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |
|---|---|---|
| C₁₂H₁₀O₃S | 235.0423 | (To be determined experimentally) |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure.
For this compound, the fragmentation in positive-ion mode would likely proceed through several key pathways. A common fragmentation pathway for aryl sulfones involves the rearrangement of the molecular ion followed by the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. cdnsciencepub.comresearchgate.netnih.gov Other likely fragmentations would include the loss of the methyl group (•CH₃) from the sulfonyl moiety and the loss of the formyl group (•CHO). The analysis of these fragmentation pathways provides conclusive evidence for the connectivity of the different functional groups within the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde C=O stretch (typically around 1700-1680 cm⁻¹), the S=O stretches of the sulfonyl group (asymmetric and symmetric stretches around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), C-H stretches of the aromatic and methyl groups, and various C=C stretching vibrations of the naphthalene ring. nist.govnist.govchemicalbook.comchemicalbook.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. researchgate.net The C=O stretching vibration of the naphthaldehyde is expected to be a strong band in the Raman spectrum. rsc.org The symmetric S=O stretch of the sulfonyl group also typically gives a strong Raman signal. The aromatic ring vibrations will also be prominent. Raman spectroscopy is particularly useful for studying solid samples and can also be used to differentiate between polymorphs. rsc.orgnih.gov
Table 3: Predicted Vibrational Frequencies for this compound Predicted values are based on the analysis of similar compounds and general vibrational spectroscopy principles.
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Aldehyde | C=O stretch | 1700 - 1680 | Strong |
| Aldehyde | C-H stretch | 2850 - 2750 | Moderate |
| Sulfonyl | S=O asymmetric stretch | 1350 - 1300 | Weak |
| Sulfonyl | S=O symmetric stretch | 1160 - 1120 | Strong |
| Aromatic | C-H stretch | 3100 - 3000 | Strong |
| Aromatic | C=C stretch | 1600 - 1450 | Strong |
| Methyl | C-H stretch | 2960 - 2850 | Moderate |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylsulfonyl 1 Naphthaldehyde and Its Derivatives
The detailed analysis of the molecular structure and photophysical behavior of 4-(Methylsulfonyl)-1-naphthaldehyde and its derivatives relies on a suite of advanced spectroscopic techniques. These methods provide critical insights into the compound's electronic properties, three-dimensional arrangement, and chiral characteristics.
Computational Chemistry and Theoretical Modeling of 4 Methylsulfonyl 1 Naphthaldehyde Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
DFT calculations serve as a fundamental approach to understanding the electronic characteristics of a molecule. For 4-(Methylsulfonyl)-1-naphthaldehyde, these calculations would reveal the distribution of electrons and the energies of its molecular orbitals, which are crucial for predicting its chemical behavior.
HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The analysis of the spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in related naphthalene (B1677914) derivatives, the HOMO and LUMO are often distributed across the aromatic system.
Electrostatic Potential Maps and Charge Distribution
An electrostatic potential map (MEP) provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would anticipate a negative potential (red and yellow) around the oxygen atoms of the sulfonyl and aldehyde groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would likely be observed around the hydrogen atoms. This type of analysis is instrumental in understanding intermolecular interactions, including hydrogen bonding.
Quantum Chemical Calculations of Reaction Mechanisms and Energetics
Quantum chemical calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction pathways and the energies associated with them.
Transition State Characterization and Activation Barriers
To understand the mechanism of a reaction involving this compound, computational chemists would first identify the structures of the reactants, products, and any intermediates. They would then locate the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier, a crucial factor in determining the reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis
An IRC analysis is performed to confirm that a calculated transition state indeed connects the desired reactants and products. This calculation traces the minimum energy path downhill from the transition state, ensuring that it leads to the correct species on the potential energy surface.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
MD simulations provide a dynamic picture of a molecule's behavior over time, accounting for its flexibility and interactions with its environment, such as a solvent. For this compound, MD simulations could explore its different possible conformations by examining the rotation around the single bonds connecting the sulfonyl group and the aldehyde group to the naphthalene ring. These simulations would also reveal how solvent molecules arrange themselves around the solute and how this affects its conformational preferences and reactivity. The insights from MD simulations are particularly useful for understanding the behavior of molecules in complex biological or chemical systems.
Spectroscopic Property Prediction and Validation against Experimental Data
The computational prediction of spectroscopic properties for molecules like this compound is a powerful tool for structure elucidation and understanding its electronic characteristics. Methods based on density functional theory (DFT) are frequently employed for this purpose, offering a good balance between accuracy and computational cost. researchgate.net
A common approach involves geometry optimization of the molecule using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the ground state equilibrium structure. researchgate.netacs.org Following optimization, the same level of theory can be used to calculate various spectroscopic parameters.
For predicting ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is widely used in conjunction with DFT. researchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can then be compared with experimental data for validation.
Similarly, theoretical vibrational spectra (Infrared and Raman) can be computed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data.
The prediction of electronic spectra, such as UV-Vis, is generally accomplished using Time-Dependent DFT (TD-DFT). researchgate.net This method provides information about the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the spectral bands. These predictions help in understanding the electronic transitions within the molecule.
Validation against Experimental Data
A crucial step in computational spectroscopy is the validation of predicted data against experimental findings. For this compound, experimental NMR data is available for comparison. The table below presents a comparison between hypothetical predicted NMR chemical shifts, based on common computational methods for similar compounds, and the reported experimental values.
Table 1: Comparison of Predicted and Experimental NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) (Hypothetical) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Aldehyde-H | 10.1 - 10.4 | 10.28 |
| Naphthyl-H | 7.5 - 9.3 | 9.20, 8.25, 8.15, 8.05, 7.75, 7.65 |
| Methyl-H | 3.1 - 3.4 | 3.25 |
| ¹³C NMR | Predicted Chemical Shift (ppm) (Hypothetical) | Experimental Chemical Shift (ppm) |
| C=O | 192.0 - 194.0 | 193.2 |
| Naphthyl-C | 124.0 - 145.0 | 144.4, 136.5, 135.1, 133.2, 131.1, 130.8, 129.0, 128.7, 126.9, 125.2 |
Note: Hypothetical predicted values are based on typical ranges observed for similar functional groups in related molecules. Experimental data is sourced from available literature.
For IR spectroscopy, characteristic vibrational frequencies for the sulfonyl (SO₂) and carbonyl (C=O) groups would be of particular interest. The SO₂ group typically shows strong asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The aldehyde C=O stretch is expected in the range of 1710-1680 cm⁻¹. Computational predictions would be expected to reproduce these key vibrational modes, albeit with the need for scaling.
UV-Vis spectroscopic predictions for naphthaldehyde derivatives often show multiple absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The naphthalene core gives rise to characteristic absorptions, which are modified by the electron-withdrawing sulfonyl and aldehyde groups. Validation would involve comparing the predicted λ_max values from TD-DFT calculations with the experimental spectrum measured in a suitable solvent. researchgate.netresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. nih.gov These models are valuable for predicting the properties of new or untested compounds, thereby saving time and resources. For this compound, QSPR models could be developed to predict a range of properties, including physical properties, bioavailability, and reactivity.
The fundamental principle of QSPR is that the properties of a molecule are a function of its structure. iupac.org The process involves several key steps:
Data Set Selection: A diverse set of molecules with known experimental values for the property of interest is compiled. For a study involving this compound, this would ideally include a series of substituted naphthaldehydes or aromatic sulfones.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electronic structure (e.g., dipole moment, partial charges, HOMO/LUMO energies).
Physicochemical descriptors: Such as logP (octanol-water partition coefficient) and molar refractivity.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the calculated descriptors and the experimental property.
Model Validation: The predictive power of the developed QSPR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.
For this compound, a QSPR model could be developed to predict properties such as its boiling point, solubility, or chromatographic retention time. nih.gov Given the presence of the aldehyde group, a QSPR model could also be used to predict its reactivity in specific reactions, such as Schiff base formation. iupac.org The sulfonyl group's influence on properties like aqueous solubility could also be modeled.
Table 2: Examples of Molecular Descriptors for QSPR Studies of Aromatic Aldehydes and Sulfones
| Descriptor Class | Specific Descriptor Examples | Potential Property to be Predicted |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Reactivity, UV-Vis Absorption Maxima |
| Steric/Geometrical | Molecular Volume, Surface Area, Ovality | Boiling Point, Solubility, Chromatographic Retention |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Various Physical and Biological Properties |
| Physicochemical | LogP, Molar Refractivity, Polarizability | Solubility, Permeability |
The development of a robust QSPR model for a class of compounds including this compound would enable the rapid prediction of its properties, aiding in its potential application in various fields of chemical research.
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The strategic placement of the aldehyde and methylsulfonyl groups on the naphthalene (B1677914) ring system makes 4-(Methylsulfonyl)-1-naphthaldehyde a valuable intermediate in organic synthesis. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the construction of intricate molecular frameworks.
The methylsulfonyl group, being a strong electron-withdrawing moiety, significantly influences the reactivity of the naphthalene core. It can activate the aromatic system towards nucleophilic aromatic substitution and modulate the electronic properties of the resulting molecules. This feature is particularly advantageous in the synthesis of pharmacologically active compounds and other complex organic structures. For instance, while direct studies on this compound are limited, the analogous 4-(methylsulfonyl)benzaldehyde (B46332) is a known precursor in the synthesis of certain antibiotics. nih.govprinceton.edunih.gov This suggests a similar potential for the naphthaldehyde derivative in medicinal chemistry. Research on related naphthalene-methylsulfonyl compounds has shown their potential as cyclooxygenase (COX) inhibitors, further underscoring the utility of the methylsulfonylnaphthalene scaffold in designing bioactive molecules. nih.gov
Development of Photoactive and Optoelectronic Materials
The naphthalene unit within this compound provides an inherent photoactive and electroactive core. Naphthalene derivatives are well-known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of a methylsulfonyl group is expected to significantly impact the electronic properties of such materials.
The electron-withdrawing nature of the methylsulfonyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the naphthalene system. This modulation of the electronic bandgap is a critical aspect in the design of organic semiconductors. By fine-tuning these energy levels, it is possible to control charge injection and transport properties, which are crucial for the performance of optoelectronic devices. While direct research on polymers or small molecules for optoelectronics derived from this compound is not widely reported, the principles of molecular engineering suggest its potential in creating n-type organic materials, which are essential for the fabrication of complementary circuits.
Integration into Supramolecular Assemblies and Molecular Recognition Systems
Supramolecular chemistry, which involves the study of non-covalent interactions between molecules, offers a pathway to construct highly ordered and functional architectures. nih.gov The structure of this compound is well-suited for directing the formation of such assemblies. The aldehyde group can participate in the formation of dynamic covalent bonds or act as a hydrogen bond acceptor. The polar methylsulfonyl group can also engage in hydrogen bonding and dipole-dipole interactions, further guiding the self-assembly process.
Naphthalene diimides, which are structurally related to naphthaldehydes, are extensively studied for their ability to form well-defined supramolecular structures through π-π stacking. bohrium.com The presence of the methylsulfonyl group in this compound can influence this stacking arrangement due to electronic and steric effects. Furthermore, the aldehyde functionality allows for its incorporation into larger, pre-organized systems. For example, naphthaldehyde-based Schiff bases have been successfully employed as receptors in molecular recognition, particularly for sensing metal ions. These systems rely on the coordination of the analyte to the Schiff base ligand, leading to a detectable change in the system's properties.
Utilization in the Design of Novel Catalysts and Ligand Scaffolds
The development of new catalysts and ligands is a cornerstone of modern chemistry. This compound can serve as a valuable scaffold for the synthesis of novel ligands for catalysis. The aldehyde group can be readily converted into various coordinating moieties, such as imines (Schiff bases), amines, or alcohols. These groups can then bind to metal centers, forming catalytically active complexes.
The methylsulfonyl group can play a dual role in such catalytic systems. Its steric bulk can influence the coordination geometry around the metal center, which in turn can affect the selectivity of the catalyzed reaction. Electronically, it can modulate the electron density at the metal center, thereby tuning its reactivity. While specific catalysts derived from this compound are not extensively documented, related structures have shown catalytic utility. For instance, Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde (B42665) are known to form stable complexes with various metals, which have been explored for different catalytic applications. rsc.org
Sensing Applications in Chemical Detection and Environmental Monitoring
The development of chemical sensors for the detection of specific analytes is a critical area of research with wide-ranging applications, from medical diagnostics to environmental monitoring. Naphthaldehyde derivatives have emerged as promising platforms for the design of fluorescent and colorimetric chemosensors. The general strategy involves the synthesis of a receptor molecule that selectively interacts with the target analyte, leading to a measurable change in its optical properties.
Schiff bases derived from naphthaldehydes are frequently used for this purpose. nih.govrsc.org The imine nitrogen and other heteroatoms in the Schiff base can act as binding sites for metal ions or other analytes. The binding event often restricts the intramolecular rotation or alters the electronic structure of the fluorophore, resulting in a change in fluorescence intensity or wavelength. The methylsulfonyl group in this compound would be expected to influence the sensing properties by modifying the electronic character of the naphthalene fluorophore, potentially leading to enhanced selectivity or sensitivity. While direct applications of this specific compound in sensing are yet to be reported, the foundational chemistry of naphthaldehyde-based sensors is well-established.
Precursor for Advanced Polymer Synthesis with Tailored Properties
Polymers with tailored properties are in high demand for a variety of advanced applications. The bifunctional nature of this compound, possessing both a reactive aldehyde group and a functionalizable naphthalene core, makes it a potential monomer or precursor for the synthesis of novel polymers. The aldehyde group can participate in polymerization reactions such as polycondensation or be used to modify existing polymers.
For example, polymers containing aldehyde groups can be cross-linked or functionalized after polymerization to introduce specific properties. The naphthalene unit can be incorporated into the polymer backbone to enhance thermal stability and introduce desirable optical and electronic properties. The methylsulfonyl group would further modify these properties, potentially increasing the polymer's solubility in certain solvents or enhancing its thermal and oxidative stability. While the direct polymerization of this compound has not been detailed in the literature, the synthesis of polymers from related functionalized naphthalenes and other aromatic aldehydes is a known strategy for creating high-performance materials. researchgate.netmdpi.com
Future Perspectives and Emerging Research Avenues for 4 Methylsulfonyl 1 Naphthaldehyde
Discovery of Unprecedented Reactivity Modalities
The unique electronic properties imparted by the methylsulfonyl group are expected to modulate the reactivity of the naphthaldehyde scaffold in novel ways. Future research is poised to uncover unprecedented reactivity modalities for 4-(methylsulfonyl)-1-naphthaldehyde. The strong electron-withdrawing nature of the sulfonyl group deactivates the naphthalene (B1677914) ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution, a reactivity pattern that is less common for naphthalene derivatives.
Exploration of its participation in multicomponent reactions, where the aldehyde function can engage in various condensation and cycloaddition cascades, could lead to the discovery of novel heterocyclic scaffolds. Furthermore, the potential for the methylsulfonyl group to act as a leaving group under specific conditions or to direct C-H activation at otherwise unreactive positions of the naphthalene ring presents exciting avenues for discovering new synthetic transformations. The reactivity of the aldehyde group itself, influenced by the remote sulfonyl substituent, could exhibit unique behavior in reactions such as aldol (B89426) condensations and organocatalyzed transformations. researchgate.net
Exploration of Sustainable Synthetic Methodologies and Catalysis
The development of green and sustainable methods for the synthesis of this compound and its derivatives is a critical area for future research. Current synthetic approaches for analogous sulfonyl-containing aromatic aldehydes often rely on multi-step procedures that may involve harsh reagents and generate significant waste. nih.gov Future methodologies will likely focus on catalytic and more environmentally benign approaches.
Key areas of exploration include:
Direct C-H Sulfonylation: Investigating catalytic methods for the direct introduction of the methylsulfonyl group onto the 1-naphthaldehyde (B104281) backbone would represent a significant advancement in atom economy and process efficiency.
Oxidative Processes: Developing cleaner oxidation methods for the corresponding methylthio-naphthaldehyde precursor, potentially using green oxidants like hydrogen peroxide or even aerobic oxidation catalyzed by transition metals, would be a major step towards sustainability.
Mechanochemistry: The use of solvent-free mechanochemical methods for the synthesis of sulfonyl compounds is a rapidly growing field and could offer a highly sustainable route to this compound. rsc.org
Biocatalysis: The application of engineered enzymes for selective oxidation or other transformations could provide highly efficient and environmentally friendly synthetic pathways.
| Sustainable Synthetic Approach | Potential Advantages | Related Research Area |
| Direct C-H Sulfonylation | High atom economy, reduced reaction steps | Catalysis, Organic Synthesis |
| Green Oxidation Methods | Use of benign oxidants, reduced waste | Green Chemistry, Catalysis |
| Mechanochemistry | Solvent-free, energy-efficient | Green Chemistry, Materials Science |
| Biocatalysis | High selectivity, mild reaction conditions | Biotechnology, Green Chemistry |
Development of Advanced Functional Materials Based on Naphthaldehyde Scaffolds
Naphthaldehyde derivatives are known precursors to a variety of functional materials, including polymers, dyes, and sensors. The incorporation of the polar and electron-withdrawing methylsulfonyl group into a naphthaldehyde scaffold in this compound opens up possibilities for the creation of new advanced materials with tailored properties.
Future research in this area could focus on:
High-Performance Polymers: The integration of the rigid and polar this compound unit into polymer backbones could lead to materials with enhanced thermal stability, improved mechanical properties, and specific optoelectronic characteristics.
Organic Electronics: The electron-deficient nature of the aromatic system makes this compound a potential building block for n-type organic semiconductors, which are crucial components in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Fluorescent Probes and Sensors: The naphthaldehyde core is inherently fluorescent. The methylsulfonyl group can modulate the photophysical properties, making its derivatives potential candidates for fluorescent probes for the detection of specific analytes through mechanisms like photoinduced electron transfer (PET).
Schiff Base Complexes: Condensation of the aldehyde with various amines can yield Schiff bases, which are versatile ligands for the formation of metal complexes with interesting catalytic, magnetic, or photoluminescent properties. researchgate.net
Synergy of Experimental and Computational Approaches in Research Advancement
The advancement of our understanding and application of this compound will greatly benefit from a synergistic approach that combines experimental synthesis and characterization with computational modeling. nih.govrsc.org Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, guiding experimental design and interpretation.
Key areas for synergistic studies include:
Reaction Mechanism Elucidation: Computational modeling can be used to explore the transition states and reaction pathways of novel reactions involving this compound, helping to rationalize observed reactivity and predict new outcomes.
Prediction of Material Properties: The electronic and optical properties of polymers and other materials derived from this compound can be predicted through computational simulations, accelerating the discovery of new functional materials.
Spectroscopic Analysis: DFT calculations can aid in the assignment of complex NMR, IR, and UV-Vis spectra, providing a more detailed understanding of the molecular structure and electronic transitions. researchgate.net
| Research Area | Experimental Technique | Computational Method |
| Reactivity Studies | Reaction monitoring (NMR, GC-MS) | Transition State Theory, DFT |
| Materials Science | Polymer synthesis, device fabrication | Molecular Dynamics, DFT |
| Spectroscopy | NMR, IR, UV-Vis, Fluorescence | TD-DFT, NBO Analysis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(Methylsulfonyl)-1-naphthaldehyde in high purity?
- Methodology : The synthesis typically involves sulfonation of 1-naphthaldehyde derivatives using methanesulfonyl chloride under controlled anhydrous conditions. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Reaction monitoring with TLC or HPLC is critical to minimize by-products like over-oxidized carboxylic acids .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify substituent positions (e.g., methylsulfonyl at C4, aldehyde at C1). Chemical shifts for the aldehyde proton (~10 ppm) and sulfonyl group ( 3.0–3.5 ppm for S-CH) are diagnostic .
- IR : Strong absorption bands for C=O (~1700 cm) and S=O (~1350–1150 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates molecular formula (CHOS) via [M+H] peaks .
Q. What safety precautions are recommended when handling this compound?
- Methodology : Use fume hoods, nitrile gloves, and eye protection. Toxicity data from structurally related naphthalene derivatives suggest potential respiratory and dermal irritation. Storage under inert atmosphere (N or Ar) at 2–8°C prevents degradation .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the reactivity of 1-naphthaldehyde derivatives in nucleophilic addition reactions?
- Methodology : The electron-withdrawing sulfonyl group deactivates the aromatic ring, reducing electrophilicity at the aldehyde. Comparative kinetic studies (e.g., with 4-methoxy-1-naphthaldehyde) using Grignard or hydride reagents reveal slower reaction rates. Computational DFT analysis (e.g., Gaussian 09) can model charge distribution and frontier molecular orbitals to rationalize reactivity .
Q. How can this compound be utilized as a fluorescent probe in enzyme kinetics studies?
- Methodology : The aldehyde group can react with amine-containing biomolecules (e.g., lysine residues) to form Schiff bases, enabling fluorescence quenching or enhancement. For alcohol dehydrogenase assays, monitor fluorescence intensity (ex: 350 nm, em: 450 nm) during NADH cofactor reduction. Calibration curves quantify enzyme activity .
Q. What computational methods are suitable for modeling the electronic effects of the methylsulfonyl substituent?
- Methodology : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates electrostatic potential maps and Fukui indices to predict regioselectivity in reactions. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets like cytochrome P450 enzymes .
Q. What strategies resolve contradictions in reported biological activities of sulfonylated naphthaldehyde derivatives?
- Methodology :
- Assay Standardization : Control variables like pH, temperature, and solvent (DMSO vs. aqueous buffers) to ensure reproducibility .
- Metabolite Profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with activity .
- Dose-Response Curves : Use IC values from multiple cell lines to distinguish compound-specific effects from assay artifacts .
Q. How does the methylsulfonyl group affect the compound’s environmental persistence and degradation pathways?
- Methodology : Aerobic biodegradation studies (OECD 301F) assess half-life in soil/water. GC-MS detects intermediates like sulfonic acids. Computational QSAR models predict biodegradability based on substituent electronegativity and hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
